7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
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Overview
Description
7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa , suggesting that they may target bacterial cell adhesion and exopolysaccharide production pathways .
Mode of Action
Related quinazolinone compounds have been shown to interact with their targets by inhibiting biofilm formation and decreasing cell surface hydrophobicity, thereby compromising bacterial cell adhesion . They also curtail the production of exopolysaccharides, which constitute a major component of the matrix binding biofilm components together .
Biochemical Pathways
Related quinazolinone compounds have been shown to inhibit the quorum sensing system in pseudomonas aeruginosa , which regulates biofilm formation and other virulence factors .
Result of Action
Related quinazolinone compounds have been shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth . This suggests that they may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves the reaction of quinazolinone derivatives with piperidine derivatives under specific conditions. One common method includes the use of aza-reactions, microwave-assisted reactions, and metal-mediated reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as phase-transfer catalysis and ultrasound-promoted reactions can be utilized to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the quinazolinone core, potentially enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one: Exhibits potent antimicrobial activity against Gram-positive bacteria.
N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide: Shows significant anticancer activity.
Uniqueness
7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a methoxy group and a piperidin-4-ylmethyl group enhances its pharmacological profile, making it a promising candidate for drug development .
Properties
IUPAC Name |
7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.2ClH/c1-20-12-2-3-13-14(8-12)17-10-18(15(13)19)9-11-4-6-16-7-5-11;;/h2-3,8,10-11,16H,4-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUOJCDYAKEQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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